1,8-Diacetoxyanthraquinone: Crystal Structure, Physicochemical Properties, and Applications in Materials Science
1,8-Diacetoxyanthraquinone: Crystal Structure, Physicochemical Properties, and Applications in Materials Science
Executive Summary
1,8-Diacetoxyanthraquinone (also known as 1,8-diacetoxy-9,10-anthraquinone or chrysazin diacetate) is a highly crystalline organic compound that bridges the gap between synthetic organic chemistry, materials science, and pharmacology. As a functionalized anthraquinone, it serves as a critical precursor for extended aromatic systems and exhibits highly ordered solid-state packing. This technical guide provides an in-depth analysis of its crystallographic parameters, thin-film physicochemical properties, and the precise, self-validating methodologies required for its synthesis and vacuum deposition.
Chemical Identity & Structural Significance
1,8-Diacetoxyanthraquinone ( C18H12O6 ) is synthesized via the acetylation of 1,8-dihydroxyanthraquinone (Danthron)1[1]. The introduction of the bulky, electron-withdrawing acetoxy groups at the 1 and 8 positions significantly alters the molecule's steric profile and intermolecular hydrogen-bonding capabilities compared to its precursor.
In pharmacological contexts, it shares a nearly identical structural backbone with Diacerein (1,8-diacetoxyanthraquinone-3-carboxylic acid), an established interleukin-1 β inhibitor used to treat osteoarthritis2[2]. In materials science, its rigid planar anthraquinone core combined with out-of-plane acetoxy groups dictates its unique crystallization behavior, making it an excellent candidate for organic semiconductor thin films 3[3].
Crystal Structure & Crystallography
Understanding the solid-state arrangement of 1,8-diacetoxyanthraquinone is paramount for its application in organic electronics, where π−π stacking and intermolecular distances dictate charge carrier mobility. Single-crystal X-ray diffraction reveals that the compound crystallizes in the orthorhombic crystal system, specifically within the chiral space group P212121 4[4].
The orthogonal axes and lack of inversion centers in the P212121 space group suggest highly directional intermolecular interactions, which minimize trap states in the crystalline lattice.
Table 1: Crystallographic Parameters
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [4] |
| Space Group | P212121 (No. 19) | [4] |
| Unit Cell Dimensions | a=7.23695(12) Å b=8.40965(15) Å c=31.3804(5) Å | [4] |
| Cell Angles | α=90∘,β=90∘,γ=90∘ | [4] |
| Volume ( V ) | 1909.84(6) Å 3 | [4] |
| Molecules per Unit Cell ( Z ) | 4 | [4] |
| Calculated Density ( ρ ) | 1.233 Mg/m 3 | [4] |
| Absorption Coefficient ( μ ) | 0.530 mm −1 | [4] |
| F(000) | 744 | [4] |
Physicochemical & Thin-Film Properties
The physicochemical behavior of 1,8-diacetoxyanthraquinone is characterized by its robust thermal stability and specific electronic properties, particularly when processed into thin films.
Thin-Film Conduction & Hopping Mechanism: When deposited via thermal evaporation, the compound forms highly crystalline films. The current-voltage (I-V) characteristics of these films demonstrate strict ohmic behavior within the 10–60 V and 300–400 K ranges3[5]. Conduction does not occur via traditional band transport; instead, it relies on a thermally activated hopping mechanism across intermolecular barriers[5].
Causality of Substrate Temperature: By elevating the substrate temperature to 333 K during deposition, crystallite sizes expand significantly up to 1.8 µm[5]. Why does this matter? Larger crystallites drastically reduce the density of grain boundaries. Since grain boundaries act as energetic barriers and scattering centers, minimizing them lowers the activation energy required for electron hopping, thereby enhancing overall film conductivity.
Table 2: Physicochemical & Electronic Properties
| Property | Observation / Value | Mechanism / Significance |
| Appearance | Brown-green / Yellow solid | Characteristic of extended conjugated π -systems[4]. |
| Film Crystallinity | Max crystallite size 1.8 µm | Achieved at 333 K substrate temp; reduces grain boundaries[5]. |
| Conduction Type | Ohmic (10-60V, 300-400 K) | Governed by thermally activated hopping[5]. |
| Thermal Stability | High (Vacuum compatible) | IR spectra confirm no degradation during 10−5 Torr evaporation[5]. |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and a validation checkpoint.
Synthesis of 1,8-Diacetoxyanthraquinone
This protocol utilizes an acetylation reaction driven by acetic anhydride, which acts as both the solvent and the acetyl donor.
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Reaction Setup: Suspend 1,8-dihydroxyanthraquinone in an excess of acetic anhydride. Add a catalytic amount of sodium acetate.
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Causality: Sodium acetate acts as a mild base to deprotonate the phenolic hydroxyl groups, drastically increasing their nucleophilicity to attack the electrophilic carbonyl carbon of acetic anhydride.
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Reflux: Heat the mixture to elevated temperatures (reflux) for 2-4 hours until the starting material is fully consumed.
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Quenching: Pour the hot reaction mixture into ice-cold distilled water.
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Isolation: Filter the brown-green solid, wash extensively with water, and dry in vacuo (Yield: ~98%)[4].
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Self-Validation Checkpoint: Perform 1 H NMR (500 MHz, CDCl 3 ). The protocol is validated if the spectrum shows aromatic protons at δ 8.23 (dd, 2H), 7.77 (t, 2H), 7.41 (dd, 2H), and a sharp singlet at δ 2.45 (s, 6H) corresponding to the newly formed acetoxy methyl groups[4].
Thin-Film Deposition via Thermal Evaporation
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Chamber Preparation: Load the purified 1,8-diacetoxyanthraquinone powder into a tungsten or molybdenum boat within a thermal evaporator.
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Vacuum Generation: Pump the chamber down to a high vacuum of 10−5 Torr.
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Substrate Heating: Heat the glass substrates to exactly 333 K.
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Causality: Providing thermal energy to the substrate allows the arriving molecules to diffuse across the surface and arrange into their lowest-energy thermodynamic state, forming large 1.8 µm crystallites[5].
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Deposition: Slowly apply current to the boat until the compound sublimates, depositing a uniform film on the substrate.
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Self-Validation Checkpoint: Analyze the film using Fourier Transform Infrared (FTIR) spectroscopy. The film's IR spectrum must perfectly match the bulk powder's spectrum. If peak shifts or missing carbonyl stretches are observed, the molecule underwent thermal decomposition, and the evaporation rate/temperature must be lowered[5].
Fig 1. Synthesis and thin-film deposition workflow for 1,8-diacetoxyanthraquinone.
Interdisciplinary Applications
1,8-Diacetoxyanthraquinone occupies a unique position at the intersection of two distinct scientific fields:
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Materials Science: Due to its P212121 space group packing and thermal stability, it is a model compound for studying thermally activated hopping in organic semiconductors[5]. Furthermore, it is a direct precursor for synthesizing "staggarenes"—a novel family of extended aromatic macrocycles and fused anthracenes used in advanced optoelectronics4[6].
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Pharmaceutical Development: The compound is structurally analogous to Diacerein 2[7]. Both compounds undergo deacetylation in biological systems to yield active anthraquinone metabolites (like Rhein). Consequently, 1,8-diacetoxyanthraquinone is frequently utilized in in vitro assays to model prodrug absorption, lysosomal stability, and the inhibition of metalloproteinases[7].
Fig 2. Interdisciplinary applications of 1,8-diacetoxyanthraquinone in materials and pharma.
References
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Alkahtani, F. (2024). Staggarenes - A New Family of Extended Aromatic Systems Based on Fused Anthracenes. UEA Digital Repository. 4
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Mahajan, A., Bedi, R.K., & Kumar, S. (2001). Characterization of thermally evaporated 1,8-diacetoxy-9,10-anthraquinone films. Thin Solid Films, 398-399, 82-86. 3
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26248, Diacerein. 2
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LookChem. (2017). Safety Data Sheet & Synthetic Routes for 1,8-Dihydroxyanthraquinone (CAS 117-10-2). 1
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- 2. Diacerein | C19H12O8 | CID 26248 - PubChem [pubchem.ncbi.nlm.nih.gov]
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